4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a bromo group at position 4, an ethoxy group at position 3, and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) amine moiety. The TMP group imparts steric hindrance and modulates basicity, while the bromo and ethoxy substituents influence electronic properties and hydrophobicity . Though direct pharmacological data are unavailable, structurally related sulfonamides are utilized in drug development and material science due to their stability and tunable reactivity .
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYAOQGITUQVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Ethoxylation: Addition of the ethoxy group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide linkage by reacting the intermediate with a suitable sulfonyl chloride.
Piperidinylation: Attachment of the tetramethylpiperidinyl group to the sulfonamide.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₅H₂₂BrN₂O₃S.
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, the nitro group in ’s compound increases reactivity in nucleophilic environments but reduces metabolic stability .
- Hydrophobicity : The ethoxy group in the target compound increases lipophilicity compared to polar substituents (e.g., nitro or pyridinylmethyl), which may improve membrane permeability in drug candidates .
Amine Moiety Comparisons
- Steric Hindrance: The TMP group in the target compound provides significant steric shielding, reducing nucleophilic attack on the sulfonamide nitrogen.
- Basicity : The TMP amine (pKa ~8–9) is less basic than aliphatic amines but more basic than aromatic amines (e.g., pyridinyl derivatives), influencing pH-dependent solubility and binding interactions .
Biological Activity
4-Bromo-3-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethoxy group attached to a benzenesulfonamide backbone. The presence of the tetramethylpiperidine moiety contributes to its pharmacological properties.
- Molecular Formula : C16H24BrN2O2S
- Molecular Weight : 423.34 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC1=CC(=C(C=C1Br)S(=O)(=O)N(C2CC(NC(C2)(C)C)(C)C))C)
Biological Activity Overview
Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activity of this compound has been explored in various studies.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound has shown inhibitory effects against various bacterial strains. In vitro studies demonstrated that it effectively inhibits the growth of gram-positive and gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study conducted on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve the modulation of apoptotic pathways and the induction of oxidative stress within cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often influenced by their structural features. In the case of this compound, the bromine substituent enhances its antimicrobial potency compared to non-brominated analogs. Additionally, the presence of the piperidine ring is crucial for its interaction with biological targets.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several sulfonamides, including this compound. The study found significant activity against resistant strains of Staphylococcus aureus.
- Cancer Cell Studies : Research conducted at a university laboratory demonstrated that this compound could reduce tumor size in xenograft models by promoting apoptosis in cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
